[1-(Cyanomethyl)cyclopropyl]methanesulfonamide
CAS No.:
Cat. No.: VC17819269
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2S |
|---|---|
| Molecular Weight | 174.22 g/mol |
| IUPAC Name | [1-(cyanomethyl)cyclopropyl]methanesulfonamide |
| Standard InChI | InChI=1S/C6H10N2O2S/c7-4-3-6(1-2-6)5-11(8,9)10/h1-3,5H2,(H2,8,9,10) |
| Standard InChI Key | OYJGEBKQYPKOGR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(CC#N)CS(=O)(=O)N |
Introduction
[1-(Cyanomethyl)cyclopropyl]methanesulfonamide is a sulfonamide derivative that incorporates a cyclopropyl group and a cyanomethyl substituent. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a methanesulfonamide functional group is known for its diverse applications, including antimicrobial properties and interactions with enzymes and receptors.
Synthesis and Optimization
The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonamide typically involves multiple steps that can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time. Optimizing these conditions is crucial for improving yield and purity.
Anticancer and Anti-inflammatory Activities
Preliminary studies suggest that [1-(Cyanomethyl)cyclopropyl]methanesulfonamide may exhibit anticancer and anti-inflammatory activities. These properties make it a candidate for further pharmacological exploration. The compound's ability to interact with various enzymes and receptors could be pivotal in developing new therapeutic agents.
Interaction Studies
Interaction studies involving [1-(Cyanomethyl)cyclopropyl]methanesulfonamide focus on its binding affinity to specific enzymes or receptors. Techniques such as molecular docking and biochemical assays are used to elucidate the mechanisms underlying its potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methanesulfonamide | Simple sulfonamide without additional substituents | Lacks complexity and potential specificity |
| N-cyclopropylmethanesulfonamide | Contains cyclopropyl group but no cyanomethyl group | May have different reactivity profiles |
| N-(2-hydroxycyclobutyl)methanesulfonamide | Hydroxy-substituted sulfonamide | Offers different binding characteristics |
| 1-(Aminomethyl)cyclopropane | Amino-substituted cyclopropane | Different functional group leading to varied activity |
The combination of cyclopropyl and cyanomethyl groups in [1-(Cyanomethyl)cyclopropyl]methanesulfonamide distinguishes it from other sulfonamides, potentially enhancing its reactivity and selectivity.
Future Research Directions
Further research is needed to fully explore the pharmacological potential of [1-(Cyanomethyl)cyclopropyl]methanesulfonamide. This includes detailed in vitro and in vivo studies to assess its efficacy and safety in various therapeutic contexts.
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